(2Z)-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE
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Overview
Description
(2Z)-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazine ring, a phenyl group, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazine ring and the introduction of the phenyl and propoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, aniline, and propyl bromide. The reaction conditions often involve refluxing in organic solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, toluene, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(2Z)-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (2Z)-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[3-(3-FLUORO-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE .
- (2Z)-3-(4-Propoxyphenyl)acrylamide .
- 4-(benzyloxy)phenyl (2Z)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate .
Uniqueness
What sets (2Z)-4-OXO-2-(PHENYLIMINO)-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-oxo-2-phenylimino-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-12-26-16-10-8-15(9-11-16)21-19(25)17-13-18(24)23-20(27-17)22-14-6-4-3-5-7-14/h3-11,17H,2,12-13H2,1H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXNTSWLRYRRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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